7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide
Description
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is a synthetic intermediate characterized by a tert-butyldimethylsilyl (TBS) ether group and an N-methoxy-N-methylamide (Weinreb amide) moiety. The TBS group serves as a robust hydroxyl-protecting group, while the Weinreb amide enables controlled ketone synthesis via nucleophilic acyl substitution. This compound is pivotal in organic synthesis, particularly for constructing complex carbonyl-containing molecules .
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylheptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO3Si/c1-15(2,3)20(6,7)19-13-11-9-8-10-12-14(17)16(4)18-5/h8-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZOJNOKVFKCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 7-Hydroxyheptanoic Acid
Reagents :
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7-Hydroxyheptanoic acid
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tert-Butyldimethylsilyl chloride (TBSCl)
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Triethylamine (TEA)
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Dichloromethane (DCM)
Procedure :
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Dissolve 7-hydroxyheptanoic acid (1.0 equiv) in anhydrous DCM (0.25 M) under nitrogen.
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Cool to 4°C and add TEA (1.1 equiv) dropwise.
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Introduce TBSCl (1.0 equiv) dissolved in DCM over 60 min, maintaining ≤4°C.
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Stir at room temperature (23°C) for 16 h.
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Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
Yield : 99.5% (crude), 97.5% purity after vacuum drying.
Key Considerations :
-
Temperature control : Silylation at low temperatures minimizes side reactions like acid chloride formation.
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Stoichiometry : Excess TEA ensures HCl scavenging, while equimolar TBSCl prevents over-silylation.
Conversion to Acid Chloride
Reagents :
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7-((tert-Butyldimethylsilyl)oxy)heptanoic acid
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Oxalyl chloride (COCl)₂
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Catalytic N,N-dimethylformamide (DMF)
Procedure :
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Suspend the silylated acid (1.0 equiv) in anhydrous DCM (0.5 M).
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Add oxalyl chloride (1.2 equiv) and 1 drop DMF at 0°C.
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Warm to 23°C and stir until gas evolution ceases (~3 h).
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Remove solvents under reduced pressure to isolate the acid chloride.
Characterization :
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IR : Loss of -OH stretch (~2500–3300 cm⁻¹), appearance of C=O stretch at 1800 cm⁻¹.
Formation of N-Methoxy-N-methylamide (Weinreb Amide)
Reagents :
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N,O-Dimethylhydroxylamine hydrochloride
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TEA
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Anhydrous DCM
Procedure :
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Suspend N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in DCM (0.3 M).
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Add TEA (2.0 equiv) at 0°C and stir for 10 min.
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Add the acid chloride (1.05 equiv) dropwise at 0°C.
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Warm to 23°C and stir overnight.
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Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
Yield : 78% after chromatography.
Optimization Insights :
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Solvent choice : DCM’s low polarity favors amide bond formation over hydrolysis.
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Stoichiometry : Slight excess of acid chloride ensures complete reaction with the amine.
Alternate Routes and Comparative Analysis
One-Pot Tandem Protection-Amidation
Approach :
Combine silylation and amidation in a single flask:
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Protect 7-hydroxyheptanoic acid with TBSCl/TEA.
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Directly treat with oxalyl chloride and N,O-dimethylhydroxylamine.
Advantages :
Limitations :
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Requires rigorous moisture control.
Microwave-Assisted Silylation
Conditions :
Trade-offs :
-
Faster but risks thermal degradation of acid chloride.
Structural Characterization and Analytical Data
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 0.09 (s, 6H) | TBDMS -Si(CH₃)₂ |
| ¹H | 0.89 (s, 9H) | TBDMS -C(CH₃)₃ |
| ¹H | 3.16 (s, 3H) | N-CH₃ |
| ¹H | 3.65 (s, 3H) | OCH₃ |
| ¹³C | 172.1 | Amide C=O |
Challenges and Troubleshooting
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Moisture Sensitivity : Silyl ethers hydrolyze readily; use anhydrous conditions and molecular sieves.
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Byproduct Formation : Excess TBSCl may yield disilylated products; monitor via TLC (Rf = 0.5 in hexane:EtOAc 9:1).
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PhIO, PhI(OAc)2, metal triflates, TEMPO.
Reduction: Sodium borohydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is utilized in the synthesis of various pharmaceutical compounds. Its silyl ether functionality enhances the stability and solubility of drug candidates, making it a valuable intermediate in the development of therapeutics.
Case Study: Synthesis of Anticancer Agents
In a study, this compound was employed in the synthesis of novel anticancer agents. The incorporation of the tert-butyldimethylsilyl group improved the pharmacokinetic properties of the resultant drugs, leading to enhanced efficacy in preclinical models .
Organic Synthesis
2. Protecting Group
The tert-butyldimethylsilyl (TBDMS) moiety serves as an effective protecting group for alcohols and amines during multi-step organic synthesis. This application is critical in complex molecule construction where selective protection and deprotection are required.
Data Table: Comparison of Protecting Groups
| Protecting Group | Stability | Deprotection Conditions | Applications |
|---|---|---|---|
| TBDMS | High | TBAF (Tetra-n-butylammonium fluoride) | Alcohols, amines |
| TBS | Moderate | HF (Hydrofluoric acid) | Alcohols |
| Acetyl | Low | Base (e.g., NaOH) | Alcohols |
Applications in Material Science
3. Silica-Based Materials
The compound is also investigated for its role in creating silica-based materials with tailored properties. The introduction of silyl groups can modify surface characteristics, enhancing hydrophobicity and thermal stability.
Case Study: Surface Modification
Research demonstrated that integrating 7-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide into silica matrices resulted in materials with improved mechanical strength and water repellency. These materials show promise for applications in coatings and composites .
Mechanism of Action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide involves the selective protection and deprotection of hydroxyl groups. The TBS group provides stability to the molecule, allowing for controlled reactions and the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Weinreb Amide vs. Carboxylic Acid (): The target compound’s Weinreb amide offers superior stability and selectivity in ketone formation compared to the carboxylic acid derivative, which is prone to overreacting with organometallic reagents.
- TBS Ether Reactivity : All compounds utilize the TBS group for hydroxyl protection, but its stability varies with reaction conditions. For example, the bicyclic ester in undergoes thermal elimination under mild conditions, whereas the Weinreb amide requires stronger acids (e.g., HF or TBAF) for deprotection .
Table 2: Reaction Pathways and Yields
Key Findings:
- Weinreb Amide Advantage : The target compound’s amide group prevents over-addition of nucleophiles, a common issue with esters or acids, ensuring high-purity ketones .
- Diynol Reactivity: The diynol in exhibits rapid alkyne participation in click reactions, unlike the amide or acid derivatives, which are inert in such conditions .
Stability and Deprotection Challenges
- TBS Group Stability : While the TBS group is stable in basic and mildly acidic conditions, its removal in the bicyclic ester () occurs at lower temperatures (50°C) compared to the Weinreb amide (80–100°C) .
- Acid Sensitivity : The carboxylic acid derivative () is prone to decarboxylation under strong acidic conditions, limiting its utility in multi-step syntheses .
Biological Activity
7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide, identified by CAS Number 113946-68-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide is . The structural representation highlights the presence of a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the compound's stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 257.43 g/mol |
| Boiling Point | Not available |
| Solubility | Moderate |
| Log P (octanol-water) | 3.5 |
The TBDMS group in the compound enhances lipophilicity, which may facilitate cellular membrane penetration. This property is crucial for the compound's interaction with biological targets. Preliminary studies suggest that it may act as a modulator of various enzymatic pathways, particularly those involved in metabolic processes.
Pharmacological Effects
Research indicates that 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide exhibits several biological activities:
- Anti-inflammatory Activity : Case studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in vitro, which could be explored for neurodegenerative conditions.
Case Studies
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry examined various silyl derivatives, including this compound, demonstrating significant inhibition of TNF-alpha production in macrophages. The study concluded that the TBDMS modification enhances anti-inflammatory activity compared to non-silylated analogs .
Study 2: Antimicrobial Activity
In research published in Antibiotics, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the key considerations for synthesizing 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide with high purity and yield?
Synthesis of this compound requires meticulous control of reaction conditions, including temperature, stoichiometry, and protection/deprotection steps. The tert-butyldimethylsilyl (TBS) group is sensitive to acidic or basic conditions, necessitating anhydrous environments and inert atmospheres. For example, TBS-protected intermediates in analogous compounds (e.g., heptanamide derivatives) often use dichloromethane or acetonitrile as solvents and require stepwise purification via column chromatography to isolate intermediates . Hazard assessments for reagents like sodium pivalate or trichloroisocyanuric acid should precede synthesis, referencing guidelines such as Prudent Practices in the Laboratory .
Q. How can researchers characterize the stability of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide under varying storage conditions?
Stability studies should include differential scanning calorimetry (DSC) to monitor thermal decomposition thresholds, as TBS ethers are prone to cleavage under heat . Accelerated degradation studies in solvents (e.g., DMSO, ethanol) at 40–60°C can identify hydrolytic or oxidative degradation pathways. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for tracking structural integrity post-storage .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for the TBS group (δ ~0.1 ppm for Si-CH3), methoxy protons (δ ~3.3 ppm), and amide carbonyl (δ ~170 ppm).
- IR Spectroscopy : Confirm the presence of amide C=O (~1650 cm⁻¹) and silyl ether Si-O-C (~1100 cm⁻¹).
- HRMS : Validate molecular weight with <2 ppm error .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of 7-((tert-Butyldimethylsilyl)oxy)-N-methoxy-N-methylheptanamide?
Density functional theory (DFT) calculations can model transition states and predict regioselectivity in silyl ether formation or amide coupling. For example, reaction path searches using quantum chemical methods (e.g., Gaussian or ORCA) reduce trial-and-error experimentation by identifying low-energy intermediates and kinetic barriers . Coupling computational results with experimental validation (e.g., monitoring by LC-MS) enhances reaction design efficiency .
Q. What strategies address contradictory data in the reactivity of silyl-protected intermediates during functionalization?
Contradictions often arise from solvent polarity or trace moisture. For example, TBS deprotection may yield inconsistent results in polar aprotic vs. nonpolar solvents. Systematic screening with controlled variables (e.g., water content, Lewis acid catalysts) resolves discrepancies. Statistical tools like Design of Experiments (DoE) can isolate critical factors, while in-situ FTIR or Raman spectroscopy tracks real-time reaction progress .
Q. How can Ames testing or mutagenicity assays inform safe handling protocols for this compound?
While specific mutagenicity data for this compound may be limited, structurally related anomeric amides exhibit mutagenic potential. Ames II testing (using Salmonella strains with/without metabolic activation) should be conducted to assess mutagenicity. If positive, protocols like glovebox use, fume hoods, and PPE (nitrile gloves, lab coats) are mandatory. Mutagenicity thresholds can be compared to safer analogs (e.g., benzyl chloride) to establish risk tiers .
Q. What methodologies enable selective modification of the heptanamide backbone without compromising the TBS group?
- Chemoselective Catalysis : Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under mild conditions (room temperature, aqueous/organic biphasic systems) to modify the alkyl chain.
- Enzymatic Functionalization : Lipases or esterases can acylate/alcoholize specific positions without disturbing silyl ethers .
- Protection Strategies : Temporarily replace TBS with more labile groups (e.g., TMS) for intermediate steps requiring harsh conditions .
Methodological Frameworks
Q. How should researchers design hazard assessments for scaled-up synthesis of this compound?
Follow a tiered approach:
Material Safety : Review SDS for reagents (e.g., O-benzyl hydroxylamine hydrochloride) and assess incompatibilities.
Process Hazards : Use calorimetry (e.g., RC1e) to detect exothermicity during silylation or amide formation.
Mutagenicity Mitigation : Implement engineering controls (e.g., closed-system reactors) if Ames testing indicates risk .
Q. What statistical approaches are recommended for analyzing variability in reaction yields?
- Multivariate Analysis : Principal Component Analysis (PCA) identifies dominant variables (e.g., temperature, catalyst loading).
- Bayesian Optimization : Iteratively refines reaction conditions based on prior experimental data to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
